4-Chloro-5,8-difluoroquinazoline

Übersicht

Beschreibung

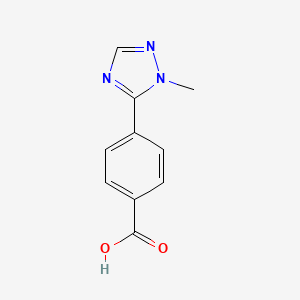

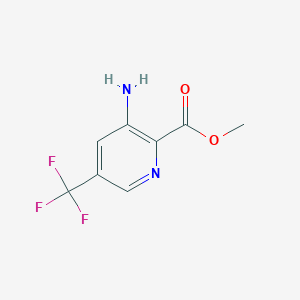

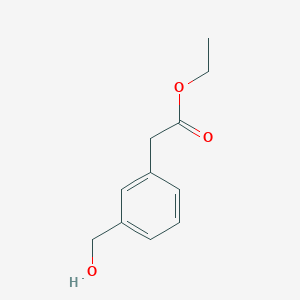

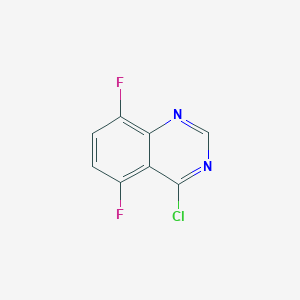

“4-Chloro-5,8-difluoroquinazoline” is a chemical compound with the molecular formula C8H3ClF2N2 . It is a solid substance .

Molecular Structure Analysis

The molecular structure of “4-Chloro-5,8-difluoroquinazoline” consists of 8 carbon atoms, 3 hydrogen atoms, 1 chlorine atom, 2 fluorine atoms, and 2 nitrogen atoms . The InChI code for this compound is 1S/C8H3ClF2N2/c9-8-7-5(11)1-4(10)2-6(7)12-3-13-8/h1-3H .Physical And Chemical Properties Analysis

“4-Chloro-5,8-difluoroquinazoline” is a solid substance . It has a molecular weight of 200.57 . The compound should be stored in an inert atmosphere at 2-8°C .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Screening

A range of 4-chloro-3,4-dihydroquinazoline derivatives were synthesized and assessed for their anti-malarial, anti-microbial, anti-tuberculosis, and cytotoxic properties. These compounds were characterized using various spectroscopic techniques and their in-silico molecular docking study and ADME properties were examined (Patel et al., 2020).

Anticancer Properties

N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a derivative of 4-anilinoquinazolines, demonstrated potent apoptosis-inducing properties, efficient blood-brain barrier penetration, and efficacy in various cancer models. This compound and its analogs were identified as potential anticancer candidates (Sirisoma et al., 2009).

Antimicrobial and Antifungal Activities

The novel compound 4-chloro-8-methoxyquinoline-2(1H)-one exhibited significant antimicrobial activity against various bacterial and fungal strains. Its molecular properties were studied using various spectroscopic methods and computational analyses (Murugavel et al., 2017).

Antitubercular and Antiviral Properties

Novel 5-Chloro-2-thiophenyl-1,2,3-triazolylmethyldihydroquinolines were synthesized as dual inhibitors of Mycobacterium tuberculosis and influenza virus. These compounds showed significant potency against both pathogens, highlighting their potential as dual-action therapeutic agents (Marvadi et al., 2019).

DNA-Binding and Anticancer Studies

N-alkylanilinoquinazoline derivatives derived from 4-chloroquinazolines demonstrated significant DNA interaction, suggesting their potential as anticancer agents. These compounds were synthesized and evaluated for their cytotoxic activities and DNA intercalating properties (Garofalo et al., 2010).

Antidepressant Potential

2-Amino-6-chloro-3,4-dihydroquinazoline showed promise as an antidepressant, binding at 5-HT3 serotonin receptors. Its potential for crossing the blood-brain barrier and efficacy in preclinical models highlighted its potential in antidepressant therapy (Dukat et al., 2013).

Corrosion Inhibition

Quinolinyl triazole derivatives, including those derived from 4-chloroquinazolines, were effective as corrosion inhibitors for mild steel in hydrochloric acid. These compounds' synthesis and their efficacy in protecting metal surfaces were thoroughly investigated (Bhat & Shetty, 2021).

Safety And Hazards

The safety information available indicates that “4-Chloro-5,8-difluoroquinazoline” may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

Eigenschaften

IUPAC Name |

4-chloro-5,8-difluoroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF2N2/c9-8-6-4(10)1-2-5(11)7(6)12-3-13-8/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHNIFNXAXWHJEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1F)C(=NC=N2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-5,8-difluoroquinazoline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(1,4-Dioxaspiro[4.5]decan-8-yl)ethanone](/img/structure/B1428618.png)